Asivatrep

Catalog No.
S538500
CAS No.
1005168-10-4
M.F
C21H22F5N3O3S
M. Wt
491.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asivatrep

CAS Number

1005168-10-4

Product Name

Asivatrep

IUPAC Name

(E)-N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide

Molecular Formula

C21H22F5N3O3S

Molecular Weight

491.5 g/mol

InChI

InChI=1S/C21H22F5N3O3S/c1-4-5-17-13(6-8-18(28-17)21(24,25)26)7-9-19(30)27-12(2)14-10-15(22)20(16(23)11-14)29-33(3,31)32/h6-12,29H,4-5H2,1-3H3,(H,27,30)/b9-7+/t12-/m1/s1

InChI Key

UKGJZDSUJSPAJL-YPUOHESYSA-N

SMILES

CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)NC(C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F

solubility

Soluble in DMSO

Synonyms

PAC 14028; PAC-14028; PAC14028; Asivatrep

Canonical SMILES

CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)NC(C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F

Isomeric SMILES

CCCC1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)N[C@H](C)C2=CC(=C(C(=C2)F)NS(=O)(=O)C)F

The exact mass of the compound Asivatrep is 491.1302 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Asivatrep is a novel compound classified as a potent and selective antagonist of the transient receptor potential vanilloid subfamily V member 1 (TRPV1) receptor. This receptor is critically involved in the mechanisms of itch and inflammation, particularly in conditions like atopic dermatitis. Asivatrep is being developed primarily for topical applications to alleviate symptoms associated with atopic dermatitis, including pruritus and skin inflammation. Its molecular formula is C21H22F5N3O3S, and it is known by the synonym PAC-14028 .

Asivatrep functions primarily through its interaction with TRPV1 receptors. By binding to these receptors, it inhibits their activation, which is typically triggered by inflammatory mediators such as capsaicin. This inhibition leads to a reduction in calcium ion influx into cells, thereby decreasing neuronal excitability associated with itch and pain sensations. The specific

The biological activity of Asivatrep has been evaluated in clinical trials focusing on its efficacy in treating atopic dermatitis. In a phase 3 double-blind study involving patients aged 12 years and older, Asivatrep demonstrated significant improvements in clinical outcomes compared to a vehicle control. Notably, 36% of patients treated with Asivatrep achieved an Investigator's Global Assessment score of 0 or 1 at week 8, compared to 12.8% in the control group . Additionally, the mean percentage reduction in the Eczema Area and Severity Index score was significantly greater in the Asivatrep group (44.3%) than in the control group (21.4%) at the same time point .

The synthesis of Asivatrep involves several steps typical for small molecule drug development. While specific details about its synthetic pathway are proprietary, it generally includes:

  • Formation of Key Intermediates: Initial synthesis likely involves creating key intermediates that contain the essential structural components necessary for TRPV1 antagonism.
  • Coupling Reactions: These intermediates are then subjected to coupling reactions that form the final compound.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for clinical use.

Asivatrep is primarily indicated for the treatment of atopic dermatitis, a chronic inflammatory skin condition characterized by dry, itchy skin. Its applications extend to other dermatological conditions where TRPV1 activation plays a role, including:

  • Pruritus: Alleviating itching associated with various dermatological conditions.
  • Seborrheic Dermatitis: Potential use in managing this condition due to its anti-inflammatory properties.
  • Acne Vulgaris: Investigated for its efficacy in reducing inflammation associated with acne.

Interaction studies involving Asivatrep have focused on its safety profile and potential drug interactions. Clinical trials have reported minimal adverse effects, with common reactions including nasopharyngitis and urticaria . Importantly, studies have indicated that Asivatrep does not increase the risk of skin tumorigenesis when used topically, which is crucial for long-term treatment considerations .

Asivatrep shares its mechanism of action as a TRPV1 antagonist with several other compounds. Below are some similar compounds along with a brief comparison highlighting Asivatrep's uniqueness:

Compound NameMechanism of ActionIndicationsUnique Features
PAC-14028TRPV1 antagonistAtopic dermatitisSelective for TRPV1; well-tolerated
CapsaicinTRPV1 agonistPain reliefInitially activates TRPV1 before desensitization
JNJ-40346527TRPV1 antagonistChronic painDual-action on other receptors
AMG-517TRPV1 antagonistPain managementPotent but less selective

Asivatrep's selectivity and favorable safety profile make it particularly promising for targeted therapies in dermatological applications compared to other compounds that may have broader or less favorable side effects.

Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for the structural characterization of Asivatrep [1] [2]. This powerful method provides detailed molecular information through the analysis of nuclear spin interactions in magnetic fields [3]. For pharmaceutical compounds like Asivatrep, NMR spectroscopy offers unparalleled capabilities in structure confirmation and elucidation [4].

The NMR characterization of Asivatrep involves multiple nuclei, with proton Nuclear Magnetic Resonance (¹H NMR) being the primary technique for structural verification [5] [6]. The compound's complex structure, containing fluorinated aromatic rings, a methanesulfonamido group, and a propyl-substituted pyridine moiety, generates distinctive chemical shift patterns that serve as molecular fingerprints [7] [8]. The presence of five fluorine atoms in the molecular formula C₂₁H₂₂F₅N₃O₃S necessitates ¹⁹F NMR analysis to characterize the fluorine environments, particularly the difluoro substitution on the phenyl ring and the trifluoromethyl group on the pyridine ring [9] [8].

The stereochemistry of Asivatrep, specifically the (R)-configuration at the chiral center, requires careful NMR analysis to confirm the absolute configuration [7] [10]. Two-dimensional NMR techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide crucial information about spatial relationships between protons, confirming the three-dimensional structure and conformational preferences [11].

Quantitative NMR (qNMR) applications in Asivatrep analysis enable precise determination of compound purity and identification of impurities [6] [12]. The inherent quantitative nature of NMR signals allows for direct proportional relationships between signal intensities and the number of nuclei, making it invaluable for pharmaceutical quality control applications [4] [12]. The technique's ability to detect and quantify multiple components simultaneously without requiring specific reference standards for each analyte represents a significant advantage in pharmaceutical analysis [6].

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy provides essential information about the functional groups present in Asivatrep through the analysis of molecular vibrations [13] [14]. The compound's structure contains several characteristic functional groups that produce distinctive infrared absorption bands: the amide carbonyl group typically appears around 1650-1680 cm⁻¹, the sulfonamide group shows characteristic absorptions around 1300-1350 cm⁻¹ for sulfur-oxygen stretching, and the aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ region [13] [15].

The presence of fluorine substituents in Asivatrep introduces unique spectroscopic features, with carbon-fluorine stretching vibrations typically appearing in the 1000-1300 cm⁻¹ region [16]. The multiple fluorine atoms, including both the difluoro substitution pattern and the trifluoromethyl group, create complex fingerprint regions that aid in compound identification and purity assessment [15]. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy proves particularly valuable for solid-state analysis of Asivatrep, eliminating the need for sample preparation while providing high-quality spectral data [14] [15].

Ultraviolet-visible spectroscopy characterizes the electronic transitions in Asivatrep, particularly those associated with the aromatic chromophores [17] [18]. The compound's conjugated pyridine and substituted phenyl rings contribute to absorption in the ultraviolet region, typically between 250-350 nanometers [19] [16]. The extent of conjugation and the electron-withdrawing effects of the fluorine substituents influence the absorption maxima and extinction coefficients [20].

The UV-visible spectroscopic profile of Asivatrep serves multiple analytical purposes: compound identification through characteristic absorption maxima, purity assessment through spectral comparison with reference standards, and quantitative analysis using Beer-Lambert law relationships [18] [19]. The technique's sensitivity to electronic environment changes makes it valuable for monitoring chemical stability and detecting degradation products [16].

Mass Spectrometric Analysis

Mass spectrometry provides definitive molecular weight determination and structural information for Asivatrep through ionization and fragmentation analysis [21] [22]. The technique's ability to determine exact molecular mass (491.130204 Da) with high precision confirms the molecular formula C₂₁H₂₂F₅N₃O₃S and distinguishes Asivatrep from closely related compounds [7] [10].

Electrospray ionization mass spectrometry (ESI-MS) represents the preferred ionization method for Asivatrep analysis due to the compound's polar functional groups and moderate molecular weight [22] [23]. The protonated molecular ion [M+H]⁺ at m/z 492 serves as the primary diagnostic ion, while adduct ions with sodium [M+Na]⁺ and potassium [M+K]⁺ may also be observed depending on solution conditions [21] [24].

Tandem mass spectrometry (MS/MS) analysis reveals characteristic fragmentation patterns that provide structural confirmation and aid in impurity identification [21] [22]. The fragmentation of Asivatrep typically involves cleavage at the amide bond, loss of the trifluoromethyl group, and fragmentation of the aromatic rings. These fragmentation patterns create unique spectral fingerprints that enable unambiguous identification even in complex matrices [23] [24].

High-resolution mass spectrometry using Fourier transform instruments provides exceptional mass accuracy and resolving power for Asivatrep analysis [24]. This capability enables determination of elemental composition from accurate mass measurements and facilitates identification of unknown impurities or metabolites through database searching and molecular formula generation [24].

X-ray Crystallography Studies

X-ray crystallography represents the gold standard for determining the three-dimensional atomic structure of Asivatrep in the solid state [25] [26]. This technique provides unambiguous confirmation of molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern crystal packing [27] [28].

The crystallographic analysis of Asivatrep requires the preparation of suitable single crystals through controlled crystallization processes [26] [28]. Various crystallization conditions, including different solvents, temperatures, and concentration gradients, may be explored to obtain crystals of sufficient quality for X-ray diffraction studies [29] [27]. The resulting crystal structure provides definitive proof of the molecular conformation and stereochemistry [25] [30].

Structural data obtained from X-ray crystallography includes precise atomic coordinates, thermal displacement parameters, and crystal packing arrangements [26] [27]. For Asivatrep, this information confirms the (E)-configuration of the double bond in the propyl side chain, the (R)-configuration at the chiral center, and the spatial relationships between the various aromatic rings [7] [8].

Crystallographic studies also reveal important information about intermolecular interactions, including hydrogen bonding patterns, π-π stacking interactions, and van der Waals contacts [30] [31]. These interactions influence the physical properties of Asivatrep, including its melting point, solubility characteristics, and potential for polymorphism [32] [33].

Chromatographic Profiles and Techniques

High-Performance Liquid Chromatography serves as the primary chromatographic technique for Asivatrep analysis, providing separation, identification, and quantification capabilities [34] [35]. The compound's moderate polarity and multiple functional groups make it well-suited for reverse-phase chromatography using C18 stationary phases [36] [37].

The chromatographic behavior of Asivatrep is influenced by its molecular structure, particularly the lipophilic aromatic regions and the polar functional groups [35] [38]. Typical mobile phase systems employ acetonitrile-water or methanol-water gradients with appropriate buffer systems to maintain consistent retention and peak shape [37] [39]. The compound's pKa values, influenced by the sulfonamide and pyridine functionalities, affect its chromatographic retention under different pH conditions [36].

Method development for Asivatrep analysis involves optimization of multiple parameters: column selection, mobile phase composition, gradient program, flow rate, and detection wavelength [34] [36]. The resulting validated methods must demonstrate specificity, linearity, accuracy, precision, and robustness according to International Conference on Harmonisation guidelines [40] [38].

Chromatographic purity analysis of Asivatrep employs isocratic or gradient elution systems designed to separate the main component from potential impurities and degradation products [37] [41]. Related substance analysis requires sufficient resolution between Asivatrep and structurally similar compounds that may arise during synthesis or storage [35] [11]. The technique's ability to detect trace impurities at levels as low as 0.05% makes it indispensable for pharmaceutical quality control [36] [38].

Chiral chromatography may be employed to confirm the enantiomeric purity of Asivatrep, given its single chiral center [40] [11]. Chiral stationary phases or chiral mobile phase additives enable separation and quantification of potential enantiomeric impurities, ensuring compliance with regulatory requirements for single-enantiomer drugs [42] [43].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

491.13020356 g/mol

Monoisotopic Mass

491.13020356 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3VF7K7Z10B

Wikipedia

Pac-14028

Dates

Last modified: 07-15-2023
1: Park YH, Joo KM, Woo BY, Son ED, Byun SY, Shin HJ, Lee KW, Park YH, Lim KM. Oral and topical pharmacokinetic studies of a novel TRPV1 antagonist, PAC-14028 in rats and minipigs using liquid chromatography/tandem mass spectrometric method. J Pharm Biomed Anal. 2012 Mar 5;61:8-14. doi: 10.1016/j.jpba.2011.11.011. PubMed PMID: 22169466.
2: Lim KM, Park YH. Development of PAC-14028, a novel transient receptor potential vanilloid type 1 (TRPV1) channel antagonist as a new drug for refractory skin diseases. Arch Pharm Res. 2012 Mar;35(3):393-6. doi: 10.1007/s12272-012-0321-6. PubMed PMID: 22477184.
3: Yun JW, Seo JA, Jeong YS, Bae IH, Jang WH, Lee J, Kim SY, Shin SS, Woo BY, Lee KW, Lim KM, Park YH. TRPV1 antagonist can suppress the atopic dermatitis-like symptoms by accelerating skin barrier recovery. J Dermatol Sci. 2011 Apr;62(1):8-15. doi: 10.1016/j.jdermsci.2010.10.014. PubMed PMID: 21345654.
4: Yun JW, Seo JA, Jang WH, Koh HJ, Bae IH, Park YH, Lim KM. Antipruritic effects of TRPV1 antagonist in murine atopic dermatitis and itching models. J Invest Dermatol. 2011 Jul;131(7):1576-9. doi: 10.1038/jid.2011.87. PubMed PMID: 21471988.

Explore Compound Types